molecular formula C22H26N2O8 B2454989 2-(4-methoxyphenoxy)-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)acetamide CAS No. 954603-14-6

2-(4-methoxyphenoxy)-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)acetamide

Cat. No.: B2454989
CAS No.: 954603-14-6
M. Wt: 446.456
InChI Key: IPBDWYZWOKFLRF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. This compound features a 3,4,5-trimethoxyphenyl group attached to an oxazolidinone core, a structural motif found in several classes of bioactive molecules. Compounds containing the 3,4,5-trimethoxyphenyl pharmacophore have been extensively studied for their potential as anti-tubulin agents, which can disrupt microtubule dynamics and inhibit cell division in proliferating cells . The structural architecture of this reagent, which may lock the aryl rings into a specific bioactive conformation, is designed to mimic potent anti-mitotic leads like Combretastatin A-4, thereby enhancing its stability and target specificity . Its primary research application is in the investigation of novel anticancer therapeutics, particularly for studying structure-activity relationships in tubulin-binding compounds . The oxazolidinone scaffold is also a privileged structure in drug discovery, known for its diverse pharmacological roles. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to verify the compound's properties and biological activity.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O8/c1-27-15-5-7-16(8-6-15)31-13-20(25)23-11-17-12-24(22(26)32-17)14-9-18(28-2)21(30-4)19(10-14)29-3/h5-10,17H,11-13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBDWYZWOKFLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2CN(C(=O)O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)acetamide has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O6_{6}
  • Molecular Weight : 388.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : The compound has shown potential as a modulator of various neurotransmitter receptors, which could influence neurochemical signaling and behavioral outcomes.

Biological Activities

  • Anticancer Properties
    • The compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown IC50_{50} values ranging from 10 µM to 25 µM across different cell types.
    • Case Study : A study on breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Effects
    • It has been observed to reduce pro-inflammatory cytokine levels in cellular models, suggesting a potential application in treating inflammatory diseases.
    • Research Findings : In a murine model of arthritis, administration of the compound led to reduced swelling and joint damage compared to control groups.
  • Neuroprotective Effects
    • The compound shows promise in neuroprotection, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways.
    • Experimental Evidence : In models of neurodegeneration, it has been shown to enhance neuronal survival rates and reduce markers of oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeIC50_{50} ValueReference
AnticancerMTT Assay10-25 µM
Anti-inflammatoryCytokine ReleaseSignificant Reduction
NeuroprotectiveNeuronal SurvivalEnhanced Survival

Case Studies

  • Breast Cancer Cell Line Study
    • In vitro experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers.
  • Murine Arthritis Model
    • In a controlled study involving mice induced with arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to untreated controls.

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